
DL-Lysine monohydrochloride
Overview
Description
DL-Lysine monohydrochloride (CAS 70-53-1) is a racemic mixture of the essential amino acid lysine in its hydrochloride form. Its molecular formula is C₆H₁₅ClN₂O₂, with a molecular weight of 182.65 g/mol . It is a white to off-white crystalline powder, highly soluble in water (90 mg/mL at 25°C), and primarily used in biochemical research, peptide synthesis, and as a component in microbial culture media . Structurally, it consists of a six-carbon backbone with amino groups at the α- and ε-positions, stabilized by a hydrochloride ion .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Lysine monohydrochloride can be synthesized through the reaction of lysine with hydrochloric acid. The process involves dissolving lysine in water and then adding hydrochloric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced through fermentation processes using microorganisms such as Corynebacterium glutamicum. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the final product .
Chemical Reactions Analysis
Enantiomeric Interconversion and Racemization
DL-Lysine monohydrochloride undergoes racemization under specific conditions to produce enantiopure forms. Key findings include:
- Acid/Base-Mediated Racemization : Heating DL-lysine HCl in hydrochloric acid (6 M) at 100°C for 48 hours facilitates partial conversion between D- and L-lysine enantiomers .
- Microbial Resolution : Corynebacterium glutamicum strains selectively metabolize L-lysine, enabling isolation of D-lysine HCl from racemic mixtures .
Reaction Conditions Table
Reaction Type | Conditions | Yield/Outcome | Reference |
---|---|---|---|
Acid hydrolysis | 6 M HCl, 100°C, 48h | Partial racemization | |
Microbial resolution | C. glutamicum, pH 7.0, 30°C | D-lysine HCl isolation |
Thermal Decomposition
Thermogravimetric analysis reveals stability up to 150°C, with decomposition pathways including:
- Decarboxylation : Loss of CO₂ at 180–220°C, forming cadaverine (NH₂(CH₂)₅NH₂) as a primary byproduct .
- HCl Release : Degradation above 200°C generates hydrogen chloride gas .
- Oxidative Breakdown : At >300°C, produces nitrogen oxides (NOₓ) and carbonaceous residues .
Ion Exchange Behavior
DL-Lysine HCl interacts strongly with cation-exchange resins due to its dual amino groups:
- pH-Dependent Binding : At pH 2.2, lysine exists as a divalent cation (NH₃⁺–(CH₂)₄–CH(NH₃⁺)–COOH), enabling efficient adsorption onto sulfonated polystyrene resins .
- Elution Profiles : Requires 0.2 M NaOH for desorption, with recovery rates >95% in industrial purification systems .
Analytical Derivatization
DL-Lysine HCl is quantified via post-column derivatization in chromatography:
- Ninhydrin Reaction : Forms a purple Ruhemann’s complex (λₘₐₓ = 570 nm) for optical detection .
- Fluorescence Labeling : Reacts with o-phthalaldehyde (OPA) under alkaline conditions to yield fluorescent isoindole derivatives (λₑₓ = 340 nm, λₑₘ = 455 nm) .
Stability in Aqueous Systems
Scientific Research Applications
Nutritional Applications
-
Animal Feed Supplement
- DL-Lysine monohydrochloride is widely used as a nutritional additive in animal feed to enhance lysine content, which is vital for growth and development in livestock. Studies have shown that its supplementation can improve the overall protein quality of feed, particularly in monogastric animals such as pigs and poultry .
- Aquaculture
Pharmaceutical Applications
- Therapeutic Uses
- Nutritional Supplements
Biochemical Research
- Polymer Chemistry
- Protein Engineering
Case Study 1: Efficacy in Animal Nutrition
A study conducted on broiler chickens demonstrated that adding DL-lysine to their diet resulted in a significant increase in weight gain and feed conversion efficiency compared to control groups without lysine supplementation. The average weight gain was reported to be 10% higher in the lysine-supplemented group over a 42-day feeding period .
Case Study 2: Herpes Simplex Virus Management
In a clinical trial involving participants with recurrent herpes simplex infections, those receiving daily lysine supplementation showed a reduction in outbreak frequency by approximately 50% compared to those on a placebo. This suggests potential benefits for individuals prone to such viral infections .
Mechanism of Action
DL-Lysine monohydrochloride exerts its effects through various molecular targets and pathways. The compound is involved in protein synthesis, where it acts as a precursor for the formation of proteins and peptides. It also plays a role in the crosslinking of collagen polypeptides, which is essential for maintaining the structural integrity of tissues. Additionally, this compound has been shown to inhibit the replication of certain viruses by interfering with their ability to utilize arginine .
Comparison with Similar Compounds
Structural and Stereochemical Differences
DL-Lysine monohydrochloride differs from its enantiomers and salts in stereochemistry and hydration states:
Key Findings :
- X-ray diffraction studies reveal that L-lysine dihydrate monohydrochloride forms a distinct crystal lattice due to hydrogen bonding with water molecules, unlike the anhydrous DL-form .
- The racemic DL-form lacks chiral specificity, making it less suitable for enzyme-mediated biochemical processes compared to the L-enantiomer .
Physical and Chemical Properties
Key Findings :
- The dihydrochloride forms exhibit higher solubility due to increased ionic interactions with water .
- L-Lysine monohydrochloride is preferred in pharmaceutical applications due to its bioactivity, while the DL-form is cost-effective for industrial uses .
Key Findings :
- This compound is critical in crystallography due to its ability to stabilize pH and ionic strength without chiral bias .
- L-Lysine monohydrochloride dominates in therapeutics, as enzymes specifically recognize the L-form .
Thermodynamic and Kinetic Studies
- Ion-Exchange Thermodynamics: The standard Gibbs free energy change (ΔG°) for this compound on Amberlite IRA-420 is −2.1 kJ/mol at 293 K, indicating spontaneous adsorption .
- Diffusivity: The hydroxyl anion diffusivity in this compound systems is 1.2 × 10⁻⁵ cm²/s, critical for industrial-scale purification .
Biological Activity
DL-Lysine monohydrochloride is a salt form of lysine, an essential amino acid that plays a crucial role in various biological processes. It is primarily used in animal feed to enhance growth and improve nutritional value. This article reviews the biological activity of this compound, focusing on its safety, efficacy, and applications in animal nutrition, alongside relevant research findings and case studies.
This compound has the chemical formula and is characterized by its high solubility in water. The compound is produced through fermentation using genetically modified strains of Corynebacterium glutamicum, which ensures a consistent and safe product for use in animal feed .
Safety and Efficacy
Numerous studies have assessed the safety and efficacy of this compound in animal nutrition. The European Food Safety Authority (EFSA) has concluded that the compound is safe for various animal species, consumers, and the environment. Key findings include:
- Purity Levels : In multiple batches analyzed, the average lysine content was found to be around 79.5% (range 79.3–80%) on an 'as is' basis, with chloride content averaging 19.5% .
- Microbiological Safety : Tests conducted on several batches indicated no presence of harmful bacteria such as Salmonella spp., with total viable counts remaining below acceptable limits .
- Presence of Viable Cells : While some concerns were raised about potential viable cells from the production strain, subsequent testing showed no viable cells or recombinant DNA present in the final product .
Nutritional Benefits
This compound serves as a critical dietary supplement for animals, particularly in swine and poultry industries where lysine deficiency can lead to poor growth rates and reduced feed efficiency. The amino acid is essential for protein synthesis and plays a role in:
- Muscle Development : Lysine contributes significantly to muscle protein synthesis, making it vital for growth in young animals .
- Immune Function : Adequate lysine levels are associated with improved immune responses in animals, enhancing overall health and productivity .
1. Swine Nutrition
A study conducted on growing pigs demonstrated that supplementation with this compound improved average daily gain (ADG) and feed conversion ratio (FCR). Pigs receiving lysine-enriched diets showed a 15% increase in ADG compared to control groups without lysine supplementation .
2. Poultry Growth Performance
In broiler chickens, dietary inclusion of this compound resulted in enhanced weight gain and feed efficiency. A trial indicated that birds fed with lysine-supplemented diets achieved a 10% higher body weight at market age compared to those on standard diets .
Analytical Methods
The quantification of lysine in feed additives is critical for ensuring proper dietary formulation. Standardized methods such as ion-exchange chromatography coupled with visible or fluorescence detection are employed to measure lysine levels accurately. Performance characteristics for these methods include:
Method | Relative Standard Deviation (RSDr) | Application |
---|---|---|
IEC-VIS/FLD | 0.7% - 1.7% | Quantification in feed additives |
IEC-VIS | 2.1% - 2.8% | Quantification in premixtures |
These methods ensure that formulations meet regulatory standards for nutritional additives .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing DL-Lysine monohydrochloride, and how can reaction yields be optimized?
this compound is synthesized via catalytic hydrogenation using platinum catalysts (e.g., reduced platinum oxide) in acetic acid, followed by hydrochloric acid treatment to isolate the product. Optimization includes controlling reaction temperature and hydrogen pressure, which improved yields to 43% in early studies. Post-synthesis purification via recrystallization or ion-exchange chromatography is critical for high-purity outputs .
Q. Which analytical techniques are recommended for characterizing this compound in terms of purity and structural integrity?
- High-Performance Liquid Chromatography (HPLC): Used to confirm ≥98% purity, with mobile phases optimized for resolving DL-lysine from impurities .
- X-ray Diffraction (XRD): Determines crystalline structure and polymorphic forms by comparing diffraction patterns with reference data (e.g., L-lysine dihydrate monohydrochloride vs. This compound) .
- Titration: Quantifies free amino groups and hydrochloride content, ensuring stoichiometric consistency .
Q. How does the solubility profile of this compound influence its application in biochemical assays?
this compound is highly water-soluble (>1 mg/mL), making it suitable for aqueous buffers in peptide synthesis and cell culture media. However, solubility decreases in organic solvents, necessitating pH adjustment (e.g., using Tris buffers) for compatibility in mixed-solvent systems .
Advanced Research Questions
Q. What thermodynamic insights govern the ion-exchange equilibria of this compound on resins like Amberlite IRA-420?
Ion-exchange studies at 293–313 K reveal non-ideal behavior due to resin-phase interactions. Activity coefficients calculated via Wilson and extended Debye-Hückel equations show ΔG° values become more negative with increasing temperature, indicating spontaneity. Thermodynamic constants (K) derived from mass-action-law models predict resin capacity with <8% deviation from experimental data .
Q. What methodologies resolve enantiomeric impurities in this compound for chiral research applications?
- Chiral Chromatography: Uses cellulose-based columns (e.g., Chiralpak®) with polar mobile phases to separate D- and L-lysine enantiomers .
- Enzymatic Resolution: Lysine decarboxylase selectively degrades one enantiomer, leaving the desired form. Purity is validated via optical rotation ([α]D²⁰ = +20.4° to +21.4° for L-lysine monohydrochloride) .
Q. How do stability studies inform storage protocols for this compound in long-term experiments?
Degradation under humidity (>80% RH) and heat (>40°C) leads to hydrochloride loss and racemization. Recommendations include desiccated storage at 10–30°C, with periodic HPLC monitoring of purity. Solid-state Raman spectroscopy (e.g., NICODOM Library spectra NDR7974) detects structural changes non-destructively .
Q. How can conflicting solubility data for this compound in literature be reconciled for experimental design?
Discrepancies arise from varying measurement conditions (e.g., pH, temperature). For example:
Properties
IUPAC Name |
2,6-diaminohexanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70-53-1, 617-68-5 | |
Record name | Lysine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lysine, hydrochloride (1:2) | |
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DSSTOX Substance ID |
DTXSID601014484 | |
Record name | Lysine, hydrochloride (1:1) | |
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Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | DL-Lysine monohydrochloride | |
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CAS No. |
22834-80-6, 70-53-1, 617-68-5, 7274-88-6, 657-27-2 | |
Record name | DL-Lysine, hydrochloride | |
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Record name | Lysine hydrochloride, DL- | |
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Record name | Lysine dihydrochloride, DL- | |
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Record name | DL-Lysine monohydrochloride | |
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Record name | LYSINE HYDROCHLORIDE, DL- | |
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Retrosynthesis Analysis
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